3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole
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Overview
Description
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole is a synthetic organic compound known for its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and catalysis. The compound consists of a pyrazole core substituted with dimethylpyrazolyl and nitrophenylsulfonyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 1,5-dimethylpyrazole: This can be achieved by the reaction of acetylacetone with hydrazine hydrate under acidic conditions.
Synthesis of 4-nitrophenylsulfonyl chloride: This involves the sulfonation of 4-nitroaniline followed by chlorination.
Coupling Reaction: The final step involves the coupling of 1,5-dimethylpyrazole with 4-nitrophenylsulfonyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Catalysis: It serves as a ligand in coordination chemistry, aiding in the development of efficient catalytic systems for organic transformations.
Mechanism of Action
The mechanism of action of 3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole depends on its application:
Medicinal Chemistry: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Catalysis: As a ligand, it coordinates with metal centers to form active catalytic complexes that facilitate various organic reactions.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole: Lacks the nitrophenylsulfonyl group, resulting in different chemical properties and applications.
Uniqueness
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole is unique due to the presence of both dimethylpyrazolyl and nitrophenylsulfonyl groups, which confer distinct chemical reactivity and potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C19H19N7O4S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-(4-nitrophenyl)sulfonylpyrazole |
InChI |
InChI=1S/C19H19N7O4S/c1-12-16(10-20-23(12)3)18-9-19(17-11-21-24(4)13(17)2)25(22-18)31(29,30)15-7-5-14(6-8-15)26(27)28/h5-11H,1-4H3 |
InChI Key |
NUJFJLHMCMKICC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=C(N(N=C4)C)C |
Origin of Product |
United States |
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